(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine;hydrochloride
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Overview
Description
PXS-6302 (hydrochloride) is a potent irreversible lysyl oxidase inhibitor. It inhibits lysyl oxidase enzymes, which play a crucial role in the formation and maintenance of collagen cross-links in the extracellular matrix. This compound has shown significant potential in reducing collagen accumulation and improving the appearance of scars .
Preparation Methods
The synthetic routes and reaction conditions for PXS-6302 (hydrochloride) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically include the following steps:
Synthesis of the core structure: This involves the formation of the core chemical structure through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Purification: The synthesized compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
PXS-6302 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in modified compounds.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PXS-6302 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of lysyl oxidase enzymes and their role in collagen cross-linking.
Biology: The compound is used in biological studies to investigate the effects of lysyl oxidase inhibition on cellular processes and tissue remodeling.
Medicine: PXS-6302 (hydrochloride) has shown potential in the treatment of fibrotic diseases, including skin scarring and fibrosis.
Mechanism of Action
PXS-6302 (hydrochloride) exerts its effects by irreversibly inhibiting lysyl oxidase enzymes. These enzymes are responsible for the oxidation of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase activity, PXS-6302 (hydrochloride) reduces collagen cross-linking, resulting in decreased collagen accumulation and improved tissue remodeling .
Comparison with Similar Compounds
PXS-6302 (hydrochloride) is unique in its ability to irreversibly inhibit lysyl oxidase enzymes. Similar compounds include:
PXS-LOX_1: Another lysyl oxidase inhibitor with similar pharmacological properties.
PXS-LOX_2: A lysyl oxidase inhibitor with improved oral bioavailability.
These compounds share the common mechanism of lysyl oxidase inhibition but may differ in their pharmacokinetic properties and specific applications.
Properties
Molecular Formula |
C10H11ClF3NO2S |
---|---|
Molecular Weight |
301.71 g/mol |
IUPAC Name |
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2S.ClH/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8;/h1-6H,7,14H2;1H/b9-6-; |
InChI Key |
UOENLHPLNJYJTC-BORNJIKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F.Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F.Cl |
Origin of Product |
United States |
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